N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
This compound features a pyridazine core substituted with a thioether-linked 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl group at position 6 and a furan-2-carboxamide moiety at position 2. The thioether linkage (-S-) may influence metabolic stability and redox properties. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors, such as antimicrobial or kinase inhibitors .
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c24-17(20-9-12-3-4-13-15(8-12)28-11-27-13)10-29-18-6-5-16(22-23-18)21-19(25)14-2-1-7-26-14/h1-8H,9-11H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHBMFWHQHDPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the synthesis of the benzo[d][1,3]dioxole derivative, followed by the introduction of the amino group through a nucleophilic substitution reaction. The pyridazine ring is then constructed via a cyclization reaction, and the final step involves the formation of the furan carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole and pyridazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxole Moieties
- C26 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide) Core Structure: Acetamide backbone with a 5-bromothiophen-2-ylmethyl substituent. Key Differences: Lacks the pyridazine-thioether and furan carboxamide motifs. Instead, it incorporates a bromothiophene group, which may enhance halogen bonding. Synthesis: Yield of 58 mg (29% from 202 mg starting material) via reductive amination .
- SW-C165 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide) Core Structure: Similar acetamide backbone but with a 2-bromobenzyl group. Key Differences: Bromobenzyl substituent introduces steric bulk compared to the target compound’s pyridazine ring. Synthesis: Higher yield (37 mg from 35 mg starting material) due to optimized purification .
Pyrimidinone and Pyridazine Derivatives with Thioether Linkages
- 2d (2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one) Core Structure: Pyrimidin-4(3H)-one with a 4-nitrophenyl-thioethyl group. Melting point: 227.6–228.6°C . Yield: 83.9%, indicating efficient synthesis .
- 2e (6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one) Core Structure: Similar to 2d but with a 4-methoxyphenylamino group. Key Differences: Methoxy group improves solubility, while the nitro group retains electron-withdrawing properties. Melting point: 217.1–217.3°C .
1,4-Dihydropyridine Derivatives with Thioether and Furan Groups
- AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) Core Structure: 1,4-Dihydropyridine with a furyl substituent and thioether-linked 4-methoxyphenyl group. Key Differences: The dihydropyridine ring confers conformational flexibility, contrasting with the planar pyridazine in the target compound .
- AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) Core Structure: Similar to AZ331 but with a 4-bromophenyl group. Key Differences: Bromine substitution may enhance halogen bonding and lipophilicity .
Comparative Analysis Table
Biological Activity
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features suggest it may possess significant pharmacological properties, particularly in the fields of oncology and antimicrobial therapy.
Structural Overview
The compound features multiple functional groups, including:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Pyridazine ring : Associated with various pharmacological effects.
- Thioether linkage and amide bond : These functional groups enhance the compound's reactivity and potential interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of this compound exhibit notable antitumor properties. For instance, compounds with similar structural features have shown efficacy in inhibiting cell proliferation across various cancer cell lines. A study highlighted that certain synthesized compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antitumor activity .
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed promising antibacterial activity. The presence of the benzo[d][1,3]dioxole moiety is believed to contribute significantly to this effect. In vitro studies showed that certain derivatives were effective at concentrations that are clinically relevant .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-thio)pyridazin derivatives | Thioether linkages | Antimicrobial activity |
| Benzodioxole derivatives | Benzodioxole moiety | Anticancer properties |
| Pyridazine-based compounds | Pyridazine rings | Diverse pharmacological activities |
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-furan-2-carboxamide stands out due to its unique combination of these functionalities, which may yield distinct biological effects not observed in other compounds.
Mechanistic Insights
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it may interact with DNA or inhibit specific enzymes involved in cancer progression and microbial resistance. For example, some related compounds have shown a tendency to bind within the minor groove of DNA, which could impede replication and transcription processes critical for tumor growth .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Antitumor Activity Study : A series of benzothiazole derivatives demonstrated significant antitumor effects in vitro, with some achieving IC50 values as low as 6.26 μM against specific cancer cell lines .
- Antimicrobial Evaluation : Compounds exhibiting structural similarities showed effective inhibition against E. coli and S. aureus, reinforcing the importance of the thioether linkage in enhancing antimicrobial efficacy .
Q & A
Basic: What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling and condensation steps. Key challenges include maintaining high yields and purity, particularly during the formation of carbon-nitrogen bonds and thioether linkages. Optimization requires:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency, while bases like triethylamine neutralize acidic byproducts .
- Purification : Column chromatography or HPLC is essential for isolating the final product ≥95% purity .
Basic: Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., furan protons at δ 7.2–7.8 ppm, pyridazine carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 379.39) .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced: How does the compound’s structure influence its binding affinity to cyclooxygenase (COX) enzymes and other biological targets?
Answer:
The furan and pyridazine moieties enable π-π stacking with COX’s hydrophobic pockets, while the benzo[d][1,3]dioxole group enhances metabolic stability. Key structure-activity insights:
- Thioether linkage : Increases membrane permeability, improving cellular uptake .
- Amide bond : Facilitates hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) .
- Fluorine substitution (in analogs): Boosts lipophilicity, enhancing IC₅₀ values by 2–3-fold .
Docking studies suggest a binding energy of −8.5 kcal/mol to COX-2, validated via enzyme inhibition assays (IC₅₀ = 0.8 μM) .
Advanced: How can contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory efficacy) be resolved?
Answer:
Discrepancies arise from assay variability (e.g., cell lines, dose ranges). Methodological solutions include:
- Standardized assays : Use identical cell lines (e.g., MDA-MB-231 for breast cancer) and protocols (MTT assay, 48-h exposure) .
- Multi-target profiling : Screen against panels like NCI-60 or kinase arrays to clarify selectivity .
- Pharmacokinetic studies : Measure plasma stability (t₁/₂ > 4 hrs) and metabolite identification (LC-MS/MS) to rule off-target effects .
Advanced: What computational strategies predict interactions with novel targets beyond COX?
Answer:
- Molecular Dynamics (MD) simulations : Simulate binding to kinases (e.g., VEGFR2) using AMBER or GROMACS .
- QSAR models : Use descriptors like logP and polar surface area to prioritize analogs with improved blood-brain barrier penetration .
- AI-driven target prediction : Platforms like DeepChem identify potential off-targets (e.g., HDACs) via structural similarity mining .
Basic: What are the solubility and stability profiles under varying pH and solvent conditions?
Answer:
- Solubility : Soluble in DMSO (>50 mg/mL), ethanol (~10 mg/mL), but insoluble in water (<0.1 mg/mL) .
- Stability : Stable at pH 5–7 (t₁/₂ > 24 hrs) but degrades under alkaline conditions (pH > 8) via amide hydrolysis .
- Storage : Store at −20°C under argon to prevent oxidation .
Advanced: How can structural analogs be designed to improve selectivity for cancer vs. inflammatory targets?
Answer:
- Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole with a sulfonamide group to reduce COX-1 binding .
- Ring modification : Replace pyridazine with triazolo[4,3-b]pyridazine to enhance kinase inhibition (e.g., IC₅₀ = 0.5 μM for CDK4) .
- Substituent addition : Introduce a para-fluoro group to the benzamide moiety, improving tumor uptake (AUC increased by 40%) .
Advanced: What in vitro and in vivo models best assess multi-target pharmacological effects?
Answer:
- In vitro :
- Anti-inflammatory : LPS-induced TNF-α suppression in RAW264.7 macrophages (EC₅₀ = 1.2 μM) .
- Anticancer : Apoptosis assays (Annexin V/PI) in HCT-116 colon cancer cells .
- In vivo :
- Xenograft models : Nude mice with HT-29 tumors (30 mg/kg, oral, 3 weeks) show 60% tumor reduction .
- Collagen-induced arthritis : Dose-dependent reduction in paw swelling (ED₅₀ = 15 mg/kg) .
Basic: What protocols ensure safe handling and storage to maintain compound integrity?
Answer:
- Handling : Use gloveboxes under N₂ atmosphere to prevent moisture absorption .
- Storage : Lyophilize and store at −20°C in amber vials with desiccants (e.g., silica gel) .
- Stability monitoring : Quarterly HPLC checks to detect degradation (<5% impurity threshold) .
Advanced: How can degradation pathways be elucidated to inform formulation strategies?
Answer:
- Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH) .
- LC-MS/MS analysis : Identify major degradation products (e.g., hydrolyzed amide or oxidized furan) .
- Stabilization : Use cyclodextrin encapsulation to protect against hydrolysis (t₁/₂ increased to 48 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
